molecular formula C17H24N2OS B10972069 N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylbutanamide

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylbutanamide

Cat. No.: B10972069
M. Wt: 304.5 g/mol
InChI Key: SADDHBHCYOBTIV-UHFFFAOYSA-N
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Description

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylbutanamide is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing compounds and aromatic precursors.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions where a cyano group is introduced to the benzothiophene core.

    Attachment of the Butanamide Moiety: This step involves amide bond formation, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylbutanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering or blocking signaling pathways.

    Pathways: The compound may influence metabolic or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylbutanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H24N2OS

Molecular Weight

304.5 g/mol

IUPAC Name

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylbutanamide

InChI

InChI=1S/C17H24N2OS/c1-4-11-7-8-13-14(10-18)17(21-15(13)9-11)19-16(20)12(5-2)6-3/h11-12H,4-9H2,1-3H3,(H,19,20)

InChI Key

SADDHBHCYOBTIV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(CC)CC

Origin of Product

United States

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